molecular formula C11H8S2 B083925 1-Methylthieno[3,2-e][1]benzothiole CAS No. 13640-86-3

1-Methylthieno[3,2-e][1]benzothiole

Cat. No. B083925
CAS RN: 13640-86-3
M. Wt: 204.3 g/mol
InChI Key: DQMSSDDIZLRKKW-UHFFFAOYSA-N
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Description

1-Methylthieno[3,2-e][1]benzothiole is a chemical compound that belongs to the family of thienobenzothiazole derivatives. It is a heterocyclic compound that has been extensively studied for its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1-Methylthieno[3,2-e][1]benzothiole is not fully understood. However, it is believed to act as a hole-transporting material in organic electronics. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.

Biochemical And Physiological Effects

1-Methylthieno[3,2-e][1]benzothiole has been shown to have various biochemical and physiological effects. In vitro studies have shown that it has antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Methylthieno[3,2-e][1]benzothiole in lab experiments is its high purity and yield. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 1-Methylthieno[3,2-e][1]benzothiole is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on 1-Methylthieno[3,2-e][1]benzothiole. One potential direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the study of its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in the field of organic electronics.
Conclusion
In conclusion, 1-Methylthieno[3,2-e][1]benzothiole is a heterocyclic compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its potential applications and to explore its potential in various fields.

Synthesis Methods

The synthesis of 1-Methylthieno[3,2-e][1]benzothiole can be achieved through various methods. One of the most common methods is the reaction of 2-Aminobenzenethiol with 2-bromo-1-methylthiophene. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethyl sulfoxide (DMSO). The reaction yields 1-Methylthieno[3,2-e][1]benzothiole in high yield and purity.

Scientific Research Applications

1-Methylthieno[3,2-e][1]benzothiole has been extensively studied for its potential applications in various fields. In the field of organic electronics, it has been used as a building block for the synthesis of organic semiconductors. It has also been studied for its potential applications in the field of optoelectronics, where it has been used as a material for the fabrication of organic light-emitting diodes (OLEDs).

properties

CAS RN

13640-86-3

Product Name

1-Methylthieno[3,2-e][1]benzothiole

Molecular Formula

C11H8S2

Molecular Weight

204.3 g/mol

IUPAC Name

1-methylthieno[3,2-e][1]benzothiole

InChI

InChI=1S/C11H8S2/c1-7-6-13-10-3-2-9-8(11(7)10)4-5-12-9/h2-6H,1H3

InChI Key

DQMSSDDIZLRKKW-UHFFFAOYSA-N

SMILES

CC1=CSC2=C1C3=C(C=C2)SC=C3

Canonical SMILES

CC1=CSC2=C1C3=C(C=C2)SC=C3

synonyms

1-Methylbenzo[1,2-b:4,3-b']dithiophene

Origin of Product

United States

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